2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide
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Overview
Description
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide is a chemical compound belonging to the class of anthraquinone derivatives. This compound is characterized by its complex molecular structure, which includes a chloro group, a propanamide moiety, and a 9,10-dioxo-9,10-dihydroanthracen-2-yl group. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It has been synthesized and tested for its antimicrobial actions , suggesting that its targets could be microbial cells or specific enzymes within these cells.
Mode of Action
It has been shown to interact with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . This suggests that it may interact with its targets in a similar manner, potentially altering their function and leading to its antimicrobial effects.
Result of Action
The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . These results suggest that the compound’s action leads to the inhibition of growth or death of these microbial species.
Biochemical Analysis
Biochemical Properties
It has been found to interact with α-, β- and ω-amino acids, leading to the synthesis of new amino-acid derivatives of 9,10-anthraquinone
Cellular Effects
The effects of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide on cells and cellular processes are complex and multifaceted. Experimental testing has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide typically involves multiple steps, starting with the preparation of the anthraquinone core. One common synthetic route includes the following steps:
Formation of Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of benzene derivatives.
Introduction of Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of Propanamide Moiety: The propanamide group is introduced through amide coupling reactions, typically using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound, leading to the formation of hydroquinone derivatives.
Substitution: Substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) are often used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives, such as 9,10-anthraquinone.
Reduction Products: Hydroquinone derivatives, such as 9,10-dihydroxyanthracene.
Substitution Products: Hydroxylated or aminated derivatives of the original compound.
Scientific Research Applications
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various anthraquinone derivatives, which are used in dye manufacturing and organic synthesis.
Biology: The compound has been studied for its antimicrobial properties, showing potential in combating bacterial and fungal infections.
Medicine: Research has explored its use as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: It is utilized in the production of pigments, dyes, and other chemical intermediates.
Comparison with Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide.
Uniqueness: Unlike its analogs, this compound exhibits superior antimicrobial activity and a broader spectrum of biological effects.
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Properties
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-9(18)17(22)19-10-6-7-13-14(8-10)16(21)12-5-3-2-4-11(12)15(13)20/h2-9H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXXPDAIYCTAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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